molecular formula C15H24N2O2 B7460701 1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one

1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one

Katalognummer B7460701
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: BTFZCRZEFPATSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission and potential therapeutic effects.

Wirkmechanismus

1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one-115 acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in various physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects. This compound-115 has also been shown to reduce drug-seeking behavior in addiction, potentially through its effects on the reward system in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one-115 is its potent and selective inhibition of GABA-AT, which allows for precise modulation of GABAergic neurotransmission. However, one limitation is its potential for off-target effects, as GABA-AT is also expressed in peripheral tissues. Additionally, the effects of this compound-115 may vary depending on the specific disorder being studied and the dose and duration of treatment.

Zukünftige Richtungen

Future research on 1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one-115 may focus on its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Further studies may also explore the potential for combination therapies with other drugs, as well as the development of more selective and potent inhibitors of GABA-AT.

Synthesemethoden

The synthesis of 1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one-115 involves the reaction of cyclopentanone with piperidine-1-carboxylic acid to form 1-cyclopentyl-4-piperidinecarboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2-pyrrolidinone to form this compound-115.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound-115 has anticonvulsant, anxiolytic, and antidepressant effects, and may also be effective in reducing drug-seeking behavior in addiction.

Eigenschaften

IUPAC Name

1-cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-10-12(11-17(14)13-6-2-3-7-13)15(19)16-8-4-1-5-9-16/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZCRZEFPATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.